molecular formula C11H16N2O4S B4157084 3-nitro-N-pentylbenzenesulfonamide

3-nitro-N-pentylbenzenesulfonamide

Cat. No.: B4157084
M. Wt: 272.32 g/mol
InChI Key: AEDYXKMHIRCUGG-UHFFFAOYSA-N
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Description

3-Nitro-N-pentylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro (-NO₂) group at the meta (3rd) position and a sulfonamide (-SO₂NH-) group. The sulfonamide nitrogen is further bonded to a pentyl (-C₅H₁₁) chain. This structure combines electron-withdrawing (nitro) and hydrophobic (pentyl) groups, influencing its chemical reactivity, solubility, and biological interactions. Sulfonamides are historically significant as antimicrobial agents, and substituents like nitro and alkyl chains modulate their pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

3-nitro-N-pentylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-2-3-4-8-12-18(16,17)11-7-5-6-10(9-11)13(14)15/h5-7,9,12H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDYXKMHIRCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-pentylbenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of 3-nitro-N-pentylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-pentylbenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-nitro-N-pentylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . The nitro group plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-nitro-N-pentylbenzenesulfonamide with structurally related sulfonamides:

Compound Name Structure Features Biological Activity Key Differences
3-Nitro-N-pentylbenzenesulfonamide Meta-nitro, N-pentyl sulfonamide Antimicrobial (inferred from nitro group); enhanced lipophilicity due to pentyl chain Pentyl chain increases membrane permeability compared to shorter alkyl groups
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide Meta-nitro, N-(4-methoxyphenyl) Anticancer, antimicrobial Methoxy group enhances solubility but reduces lipophilicity vs. pentyl
N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzenesulfonamide Ortho-nitro, branched pentan-3-yl with aminomethyl substituent Antibacterial Branched chain and aminomethyl group alter steric effects and target binding
N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide Meta-nitro, N-phenyl with pyridazinyl-methoxy group Potential kinase inhibition (inferred from pyridazinyl moiety) Pyridazinyl group introduces hydrogen-bonding capabilities
N-(pyridin-4-yl)-3-(trifluoromethyl)benzenesulfonamide Trifluoromethyl (CF₃) instead of nitro, N-pyridinyl Enzyme inhibition (e.g., carbonic anhydrase) CF₃’s strong electron-withdrawing effect differs from nitro’s redox activity

Key Findings from Comparative Studies

  • Nitro Group Positioning : The meta-nitro group in 3-nitro-N-pentylbenzenesulfonamide enhances electrophilic reactivity compared to para-substituted analogs (e.g., ’s N-(4-nitrophenyl)benzenesulfonamide), influencing interactions with biological targets like bacterial enzymes .
  • However, branched chains (e.g., ) may reduce metabolic stability .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in ’s compound increases solubility but reduces antimicrobial potency relative to the nitro group’s electron-withdrawing nature .
  • Hybrid Functionality : Compounds with heterocycles (e.g., pyridazinyl in ) exhibit dual functionality—nitro for reactivity and heterocycles for target specificity—highlighting a trade-off between simplicity and multifunctionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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